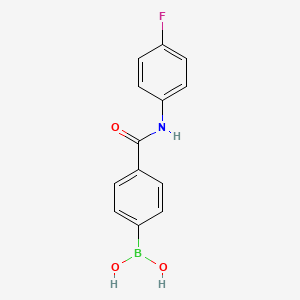

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-fluorophenyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-11-5-7-12(8-6-11)16-13(17)9-1-3-10(4-2-9)14(18)19/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHZUEQBMMAFSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660110 | |

| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-27-3 | |

| Record name | B-[4-[[(4-Fluorophenyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Fluorophenyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a molecule of significant interest in medicinal chemistry and drug development. Drawing upon field-proven insights, this document will delve into its chemical properties, a robust synthesis protocol, and its emerging role as a modulator of biological pathways, particularly as a Vanin-1 inhibitor.

Molecular Overview and Physicochemical Properties

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, also known by its synonym N-(4-fluorophenyl)-4-boronobenzamide, is an organic compound that merges the structural features of a fluorinated benzamide with a phenylboronic acid. This unique combination imparts specific chemical reactivity and biological activity.

Table 1: Physicochemical Properties of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid and Related Analogs

| Property | (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid (Predicted) | (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | 4-Fluorophenylboronic acid |

| CAS Number | Not available | 874288-05-8[1][2][3][4][5] | 1765-93-1[6][7] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | C₁₃H₁₁BFNO₃[1] | C₆H₆BFO₂[6] |

| Molecular Weight | 259.04 g/mol [1] | 259.04 g/mol [1] | 139.92 g/mol |

| Appearance | White to off-white solid | White to off-white solid | White to light yellow powder/crystal[7] |

| Melting Point | Not available | Not available | 262-265 °C |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., DMSO, DMF, methanol) | Sparingly soluble in water; soluble in organic solvents | Soluble in organic solvents[8] |

The boronic acid moiety is a key functional group, enabling participation in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The amide linkage provides structural rigidity and potential for hydrogen bonding interactions with biological targets. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability, properties highly desirable in drug candidates.

Synthesis and Characterization

The synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid can be achieved through a straightforward amidation reaction.

Experimental Protocol: Synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

This protocol describes a reliable method for the synthesis of the title compound from commercially available starting materials.

Step 1: Activation of 4-Carboxyphenylboronic Acid

-

To a solution of 4-carboxyphenylboronic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-diisopropylcarbodiimide (DIC) (1.2 equivalents).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid. The causality behind this step is the formation of an active ester intermediate, which is more susceptible to nucleophilic attack by the amine in the subsequent step.

Step 2: Amide Bond Formation

-

To the activated carboxylic acid solution, add 4-fluoroaniline (1 equivalent).

-

Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Caption: Synthetic workflow for (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the aromatic protons and carbons, the amide proton, and the characteristic shifts influenced by the fluorine atom and the boronic acid group. For comparison, the ¹H NMR spectrum of the related compound N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide shows characteristic multiplets for the aromatic protons.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the B-O-H stretches of the boronic acid.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

Biological Activity and Applications in Drug Discovery

A significant area of interest for (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid and its analogs is their potent inhibitory activity against Vanin-1 (VNN1).

Mechanism of Action: Vanin-1 Inhibition

Vanin-1 is a glycosylphosphatidylinositol (GPI)-anchored ectoenzyme that plays a crucial role in regulating redox balance by hydrolyzing pantetheine into pantothenic acid (vitamin B5) and cysteamine.[10] Dysregulation of Vanin-1 activity has been implicated in various inflammatory diseases and conditions associated with oxidative stress.[11]

Inhibitors of Vanin-1, such as (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, are thought to interact with the active site of the enzyme, preventing the hydrolysis of its substrate.[10] This inhibition modulates the downstream signaling pathways affected by the products of the Vanin-1-catalyzed reaction.

Sources

- 1. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-3-Fluorophenyl 4-boronobenzamide | CAS 874288-05-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. N-3-Fluorophenyl 4-boronobenzamide(874288-05-8 ), Pure Chemistry Scientific Inc. _Sell Information_Chemical Cloud Database [chemcd.com]

- 4. scbt.com [scbt.com]

- 5. parchem.com [parchem.com]

- 6. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Fluorophenylboronic Acid | 1765-93-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. N-(4-bromo-2-fluorophenyl)-4-fluorobenzamide synthesis - chemicalbook [chemicalbook.com]

- 10. chemuniverse.com [chemuniverse.com]

- 11. Visualization-Based Discovery of Vanin-1 Inhibitors for Colitis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, a key intermediate in contemporary drug discovery and organic synthesis. Boronic acids and their derivatives are pivotal building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura coupling. The title compound, featuring a fluorophenyl amide moiety, presents a unique combination of properties that are of significant interest to researchers in medicinal chemistry and materials science. This document delineates its structural features, physicochemical properties, and provides detailed, field-proven protocols for its characterization. The insights herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile molecule in their applications.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a class of organoboron compounds characterized by a phenyl ring attached to a boronic acid functional group (-B(OH)₂). Their stability, low toxicity, and versatile reactivity make them indispensable reagents in organic synthesis.[1] The introduction of substituents onto the phenyl ring allows for the fine-tuning of their electronic and steric properties, thereby influencing their reactivity and interaction with biological targets.[2]

The subject of this guide, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, incorporates two key functionalities: a boronic acid for coupling reactions and a fluorophenyl amide linkage. The fluorine atom can enhance metabolic stability and binding affinity in drug candidates, while the amide bond provides structural rigidity and specific hydrogen bonding capabilities.[3] This combination makes it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to enzyme inhibitors and receptor modulators.[4][5]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section details the key characteristics of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, with data derived from available literature on analogous compounds and predictive models where direct experimental values are not available.

Structural and General Properties

The foundational characteristics of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid are summarized in the table below.

| Property | Value | Source/Comment |

| IUPAC Name | (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid | - |

| Synonyms | N-(4-fluorophenyl)-4-(dihydroxyboranyl)benzamide | - |

| CAS Number | 874460-12-5 | [6] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [7] |

| Molecular Weight | 259.04 g/mol | [7] |

| Appearance | Expected to be a white to off-white crystalline powder | Based on similar compounds.[4][8] |

| Melting Point | Estimated: >200 °C | No experimental data found. The melting point of 4-fluorophenylboronic acid is 262-265 °C[9][10] and 4-(methylcarbamoyl)phenylboronic acid is 168 °C.[4] The larger, more rigid structure of the title compound suggests a higher melting point. |

Solubility Profile

The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Phenylboronic acids generally exhibit moderate solubility in polar organic solvents and limited solubility in water.[11][12]

| Solvent | Predicted Solubility | Rationale and Experimental Insight |

| Water | Slightly soluble | Arylboronic acids have limited aqueous solubility.[8] The presence of the polar amide and boronic acid groups may be offset by the two phenyl rings. Recrystallization from water is a common purification method for some arylboronic acids, indicating temperature-dependent solubility.[13] |

| Methanol, Ethanol | Soluble | Alcohols are generally good solvents for boronic acids. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds, including arylboronic acids.[8] |

| Acetone, Ethyl Acetate | Soluble | Ketones and esters are effective solvents for many boronic acids.[11] |

| Diethyl Ether | Slightly Soluble | While some simple boronic acids are soluble in ether, the larger structure and amide functionality may reduce solubility.[8] |

| Hexanes, Toluene | Insoluble to Sparingly Soluble | Non-polar solvents are generally poor choices for dissolving polar boronic acids. |

Expert Insight: The solubility of boronic acids can be complex due to the equilibrium between the monomeric acid and its trimeric anhydride, the boroxine. The presence of water can shift this equilibrium. For quantitative studies, it is crucial to use anhydrous solvents if the monomeric form is desired.

Acidity (pKa)

The Lewis acidity of the boronic acid moiety is a key determinant of its reactivity. The pKa of phenylboronic acid is approximately 8.8. Electron-withdrawing substituents generally decrease the pKa (increase acidity), while electron-donating groups have the opposite effect.[14]

The 4-carbamoyl group is electron-withdrawing, and the 4-fluorophenyl group also contributes to this effect. Therefore, the pKa of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is expected to be lower than that of unsubstituted phenylboronic acid.

Estimated pKa: 7.5 - 8.5

This estimation is based on the pKa values of other substituted phenylboronic acids.[14] The precise determination of the pKa is crucial for applications in biological systems and for optimizing reaction conditions.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid. This section outlines the primary techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings. The amide proton (N-H) will likely appear as a broad singlet. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the solvent, sometimes making them difficult to observe.

-

¹³C NMR: The carbon NMR will provide information on all unique carbon atoms in the molecule. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation.[15]

-

¹⁹F NMR: The fluorine NMR will show a single resonance for the fluorine atom on the phenyl ring, likely coupled to the adjacent aromatic protons.

-

¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the sp²-hybridized boron atom of the boronic acid.[15]

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

-

Aromatic protons: δ 7.0-8.2 ppm

-

Amide N-H: δ 9.5-10.5 ppm (broad)

-

B(OH)₂: δ 8.0-8.5 ppm (broad)

These are estimations based on data for similar structures.[16][17]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (boronic acid) | 3200-3600 (broad) |

| N-H stretch (amide) | 3200-3400 |

| C=O stretch (amide) | 1640-1680 |

| B-O stretch | 1310-1380 |

| C-F stretch | 1100-1250 |

Data is based on general IR correlation tables and spectra of related compounds.[18][19][20]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Expected [M-H]⁻ (Negative Ion Mode): m/z 258.07

-

Expected [M+H]⁺ (Positive Ion Mode): m/z 260.09

LC-MS is a powerful technique for the analysis of boronic acids, often providing high sensitivity.[21]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid. Reversed-phase HPLC is commonly employed.

Expert Insight: The analysis of boronic acids by HPLC can be challenging due to their tendency to form boroxines and their interaction with silica-based columns. Using a mixed-mode column or specific mobile phase additives can improve peak shape and resolution.[22] A systematic screening of pH and column chemistry is recommended for robust method development.

Synthesis and Stability

Proposed Synthetic Pathway

A common method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with a trialkyl borate, followed by acidic workup.[1] For the title compound, a plausible synthetic route involves the amidation of 4-carboxyphenylboronic acid or its protected form.

Diagram: Proposed Synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Caption: A plausible synthetic route via amide coupling.

This approach directly couples 4-carboxyphenylboronic acid with 4-fluoroaniline using a standard peptide coupling reagent.

Chemical Stability and Handling

Arylboronic acids are generally stable compounds but can undergo dehydration to form cyclic anhydrides known as boroxines, especially upon heating or under vacuum. This process is reversible in the presence of water.

Key Stability Considerations:

-

Dehydration: To minimize boroxine formation, store in a cool, dry place. For reactions requiring the monomeric form, using the compound as supplied or recrystallizing from water may be necessary.[13]

-

Oxidation: While generally stable to air, prolonged exposure to strong oxidizing agents should be avoided.

-

Protodeboronation: Cleavage of the C-B bond can occur under harsh acidic or basic conditions, or in the presence of certain transition metals.

For applications requiring enhanced stability, conversion to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, can be considered.[23]

Applications in Research and Development

The unique structural features of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid make it a valuable tool in several areas:

-

Medicinal Chemistry: As a building block for the synthesis of bioactive molecules. The boronic acid moiety can act as a pharmacophore, forming reversible covalent bonds with diols present in biological targets like sugars or serine proteases.[1][5]

-

Organic Synthesis: Primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[24]

-

Materials Science: For the creation of polymers and sensors, where the boronic acid can be used for molecular recognition of diols.[2]

Experimental Protocols

The following protocols are provided as a guide for the characterization of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Protocol: Determination of Melting Point

-

Place a small amount of the crystalline solid into a capillary tube.

-

Use a calibrated melting point apparatus.

-

Heat at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Protocol: HPLC Purity Analysis

Diagram: HPLC Analysis Workflow

Caption: Workflow for HPLC purity determination.

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Detection: UV at 254 nm

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 1:1 mixture of Mobile Phase A and B.

Protocol: pKa Determination by UV-Vis Spectrophotometry

-

Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol).

-

Prepare a series of buffer solutions with a range of pH values (e.g., from pH 6 to 10).

-

Add a small aliquot of the stock solution to each buffer to a final concentration suitable for UV-Vis analysis.

-

Measure the UV-Vis spectrum of each solution.

-

Plot the absorbance at a wavelength where the neutral and ionized forms have different extinction coefficients against pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

Conclusion

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is a multifaceted molecule with significant potential in drug discovery and organic synthesis. Its physicochemical properties, characterized by the interplay of the boronic acid, amide, and fluorophenyl moieties, offer a unique handle for molecular design. This guide has provided a detailed overview of its key characteristics and offered practical protocols for its analysis. A thorough understanding and application of this knowledge will undoubtedly facilitate the innovative work of researchers in the chemical and biomedical sciences.

References

- Ishihara, Y., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation.

-

Chem-Impex. (n.d.). 4-(Methylcarbamoyl)phenylboronic acid. Retrieved from [Link]

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6599–6608.

- Braunschweig, H., et al. (n.d.).

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

- Silva, F. A., et al. (2020).

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. Retrieved from [Link]

- Bheemisetty, N., & Lewis, S. A. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science, 14(02), 051-060.

-

ChemUniverse. (n.d.). (4-([(4-fluorophenyl)methyl]carbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Wentland, M. P., et al. (2014). Discovery of 2‑[5-(4-Fluorophenylcarbamoyl)pyridin-2- ylsulfanylmethyl]phenylboronic Acid (SX-517). Journal of Medicinal Chemistry, 57(19), 8192-8198.

-

Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Boronic Acids on Primesep P. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

- Chen, M. S., et al. (2017). Amide-Ligand-Controlled Highly para-Selective Arylation of Monosubstituted Simple Arenes with Arylboronic Acids. Journal of the American Chemical Society, 139(4), 1461-1464.

-

ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory. Retrieved from [Link]

-

PubChem. (n.d.). 4-Carboxy-3-fluorophenylboronic acid. Retrieved from [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Carboxyphenylboronic acid. Retrieved from [Link]

-

DergiPark. (n.d.). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide precursors. Retrieved from [Link]

-

ResearchGate. (n.d.). a FT-IR spectra of 4,4′-biphenyldiboronic acid, melamine, and PAF; b TG-DTG curves of PAF. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. chemuniverse.com [chemuniverse.com]

- 7. (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 9. 4-Fluorophenylboronic acid = 95 1765-93-1 [sigmaaldrich.com]

- 10. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. d-nb.info [d-nb.info]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. sciex.com [sciex.com]

- 22. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Page loading... [guidechem.com]

A Comprehensive Technical Guide to the Synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

Abstract

(4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure incorporates a boronic acid moiety, making it a versatile building block for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and a fluorophenyl amide group, a common pharmacophore that enhances metabolic stability and binding interactions.[1] This guide provides a detailed exploration of the prevalent synthetic pathways to this molecule, offering in-depth procedural analysis, mechanistic insights, and practical guidance on purification and characterization. The content is tailored for researchers and drug development professionals seeking a robust and reproducible methodology for the synthesis of this key intermediate.

Introduction and Strategic Overview

The target molecule, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, is a valuable reagent for constructing complex biaryl structures, which are central to many pharmaceutical agents and organic electronic materials.[2] The strategic challenge in its synthesis lies in the chemoselective management of two reactive functional groups: the carboxylic acid (or its precursor) and the boronic acid. Two primary retrosynthetic strategies are considered, each presenting distinct advantages and challenges.

-

Pathway A: Late-Stage Borylation. This approach involves first constructing the stable amide bond and then introducing the sensitive boronic acid group in the final step. This is often the preferred industrial and laboratory route as it protects the boronic acid moiety from the potentially harsh conditions of amide coupling.

-

Pathway B: Early-Stage Borylation (Amide Coupling). This pathway begins with a boronic acid-containing starting material and forms the amide bond subsequently. While more convergent, this route requires careful selection of coupling reagents to avoid side reactions with the boronic acid group.[3]

This guide will focus primarily on Pathway A for its reliability and broader applicability, while also discussing the nuances of Pathway B.

Physicochemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Role |

| Target Molecule | C₁₃H₁₁BFNO₃ | 259.04 | Final Product |

| 4-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | Starting Material (Pathway A) |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | Starting Material |

| 4-Carboxyphenylboronic acid | C₇H₇BO₃ | 165.94 | Starting Material (Pathway B) |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Borylating Agent |

Recommended Synthetic Pathway: Late-Stage Borylation

The most robust and widely adopted synthesis proceeds in two key stages: (1) Formation of an amide precursor, N-(4-fluorophenyl)-4-bromobenzamide, followed by (2) Palladium-catalyzed Miyaura borylation and subsequent hydrolysis to yield the target boronic acid.

Caption: Overview of the recommended late-stage borylation pathway.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-fluorophenyl)-4-bromobenzamide

The formation of the amide bond is the foundational step. While various coupling reagents like EDC, DCC, or HATU can be employed, conversion of the carboxylic acid to an acyl chloride is a cost-effective and highly efficient method for this specific substrate combination.[4]

Rationale: Activating 4-bromobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride forms the highly reactive 4-bromobenzoyl chloride. This intermediate readily reacts with the nucleophilic 4-fluoroaniline in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct, driving the reaction to completion.

Protocol:

-

Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-bromobenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Solvent Removal: Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. The crude 4-bromobenzoyl chloride is typically used directly in the next step without further purification.

-

Amine Coupling: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-fluoroaniline (1.0 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.

-

Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from ethanol/water or by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-(4-fluorophenyl)-4-bromobenzamide as a white solid.

Step 2: Synthesis of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid

This transformation is achieved via a Miyaura borylation, which installs a boronate ester group onto the aromatic ring. This ester is more stable to chromatography than the free boronic acid and is readily hydrolyzed.[5][6]

Rationale: The palladium catalyst (e.g., Pd(dppf)Cl₂) undergoes oxidative addition into the C-Br bond of the amide precursor. A transmetalation step with bis(pinacolato)diboron, facilitated by a base like potassium acetate (KOAc), forms a new organopalladium species. Reductive elimination then releases the desired boronate ester and regenerates the active Pd(0) catalyst.

Caption: Detailed workflow for the recommended two-step synthesis.

Protocol:

-

Reaction Setup: In an oven-dried Schlenk flask, combine N-(4-fluorophenyl)-4-bromobenzamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Solvent and Degassing: Add an anhydrous, deoxygenated solvent such as 1,4-dioxane or toluene. Subject the mixture to several cycles of vacuum and backfilling with an inert gas (nitrogen or argon) to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS, observing the disappearance of the starting material.

-

Work-up of Boronate Ester: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Concentrate the filtrate under reduced pressure.

-

Hydrolysis to Boronic Acid: Dissolve the crude boronate ester in a solvent mixture like acetone/water or THF/water. Add an acid, such as 1 M HCl, and stir vigorously at room temperature for 2-6 hours to hydrolyze the pinacol ester.

-

Purification: The target boronic acid often precipitates from the aqueous mixture. It can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., water, or water/acetonitrile).[7] Alternatively, an acid-base extraction can be performed: dissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with aqueous base (e.g., NaOH) to form the water-soluble boronate salt, separate the aqueous layer, wash it with ether to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the pure boronic acid.[8]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons on both phenyl rings. The protons ortho to the boronic acid group will typically appear downfield. A broad singlet corresponding to the B(OH)₂ protons should be visible, as well as the amide N-H proton singlet.

-

¹³C NMR (DMSO-d₆): Signals for all 13 unique carbons should be observable. The carbon atom attached to the boron (ipso-carbon) may show a broad signal or be unobserved due to quadrupolar relaxation.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M-H]⁻).

-

HPLC: Purity should be assessed by HPLC, ideally showing a single major peak. A purity of >95% is typically required for subsequent applications.[9]

Alternative Pathway: Amide Coupling on a Boronic Acid

Pathway B involves the direct coupling of 4-carboxyphenylboronic acid with 4-fluoroaniline.

Rationale: This route is more atom-economical. However, the boronic acid can interfere with some coupling reagents. It can form anhydrides (boroxines) upon heating or react with activating agents.[10] A successful strategy often employs milder coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or uses boric acid itself as a catalyst under azeotropic water removal conditions.[4][11]

Challenges:

-

Boroxine Formation: Arylboronic acids can dehydrate to form cyclic anhydride trimers called boroxines, which may have different reactivity.[10]

-

Competing Reactions: The boronic acid's Lewis acidity can lead to unwanted interactions with the basic amines or coupling reagents.

-

Purification: Separating the desired product from unreacted starting materials and coupling byproducts can be challenging.

While feasible, this pathway generally requires more careful optimization of reaction conditions compared to the late-stage borylation approach.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid is as a substrate in Suzuki-Miyaura cross-coupling reactions. It allows for the efficient installation of the 4-((4-fluorophenyl)carbamoyl)phenyl moiety onto an aryl or vinyl halide/triflate, a key step in the synthesis of numerous biologically active molecules and functional materials.[1][12][13] The reaction requires a palladium catalyst, a base, and an appropriate solvent system to proceed.

Safety and Handling

-

Reagents: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl, SO₂). All operations should be conducted in a well-ventilated fume hood. Palladium catalysts are toxic and should be handled with care. Organoboron compounds should be handled with appropriate personal protective equipment (PPE).

-

Procedures: Reactions under reflux and reduced pressure require appropriate glassware and safety precautions. Always wear safety glasses, gloves, and a lab coat.

References

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Google Patents. (2003). WO2005019229A1 - Process for purification of boronic acid and its derivatives.

-

Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1-11. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

Reddit. (2017). Purification of boronic acids?. Retrieved from [Link]

-

Isobe, T., et al. (2012). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(9), 972-973. Available at: [Link]

-

Reddit. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Retrieved from [Link]

-

University of Pittsburgh. (n.d.). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Klajn, R., et al. (2007). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Tetrahedron Letters, 48(38), 6769-6772. Available at: [Link]

-

Organic Syntheses. (n.d.). Recrystallization of 4-Chlorophenylboronic acid. Retrieved from [Link]

-

ChemUniverse. (n.d.). (4-([(4-fluorophenyl)methyl]carbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

Mol-Instincts. (n.d.). How to Prepare N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[4][14]dioxaborolan-2-yl)-benzamide?. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 80(8), 359-371. Available at: [Link]

-

MDPI. (2018). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Retrieved from [Link]

-

Cheminspire. (n.d.). N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[4][14]dioxaborolan-2-yl)-benzamide. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

-

DergiPark. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Retrieved from [Link]

-

Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. Page loading... [guidechem.com]

- 6. N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide | 1383385-64-5 | Hangzhou Cheminspire technologies Co., Ltd. [cheminspire.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hepatochem.com [hepatochem.com]

An In-Depth Technical Guide to (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid and Its Isomers for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and applications of fluorophenyl-carbamoyl-phenyl boronic acids, a class of compounds with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific data for the para-isomer, this document will focus on the well-characterized meta-isomer, (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid, while also providing context for related structures.

Core Identifiers and Chemical Properties

Positive identification of chemical compounds is paramount for reproducible research. While a definitive CAS number for the para-isomer, (4-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid, remains elusive in major chemical databases, its meta-isomer is well-documented.

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid

This isomer is readily available from various chemical suppliers and serves as a valuable building block in organic synthesis.

| Identifier | Value | Source |

| CAS Number | 874288-05-8 | [1] |

| IUPAC Name | [4-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid | [1] |

| Molecular Formula | C₁₃H₁₁BFNO₃ | [1] |

| Molecular Weight | 259.04 g/mol | [1] |

| Canonical SMILES | B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)F)(O)O | [1] |

| InChIKey | CVYDMRNYGKMSDI-UHFFFAOYSA-N |

Structurally Related Compounds

For comparative purposes and to aid in the identification of similar structures, the following table lists identifiers for closely related compounds.

| Compound Name | CAS Number | Key Structural Difference |

| (4-([(4-Fluorophenyl)methyl]carbamoyl)phenyl)boronic acid | 874460-12-5 | Contains a methylene bridge |

| (3-((4-Fluorophenyl)carbamoyl)phenyl)boronic acid | 850567-35-0 | Isomeric form |

| (4-((4-Chlorophenyl)carbamoyl)phenyl)boronic acid | 874288-02-5 | Chlorine substitution instead of fluorine |

Synthesis and Reactivity

The synthesis of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid and its analogs typically involves a multi-step process culminating in the formation of the boronic acid moiety.

General Synthetic Approach

A common synthetic route involves the amidation of a boronic acid-containing carboxylic acid with the corresponding aniline derivative.

Caption: General synthetic workflow for the preparation of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

Key Experimental Considerations

-

Purity of Starting Materials: The purity of the boronic acid and aniline starting materials is crucial for achieving a high yield and simplifying purification.

-

Coupling Reagents: The choice of amide coupling reagents (e.g., EDC/HOBt, HATU) can significantly impact reaction efficiency and should be optimized.

-

Reaction Conditions: Anhydrous solvents and an inert atmosphere are often necessary to prevent the degradation of reagents and intermediates.

-

Purification: Purification is typically achieved through recrystallization or column chromatography. The presence of boronic acid anhydrides (boroxines) can complicate purification, and appropriate workup procedures should be employed.

Applications in Research and Development

Phenylboronic acids are versatile building blocks in organic chemistry, with numerous applications in drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Boronic Acids as Enzyme Inhibitors

The boronic acid functional group can act as a transition state analog inhibitor of certain enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue, leading to potent and selective inhibition. This property has been exploited in the development of several approved drugs.

Role in Glucose Sensing

Boronic acids are known to reversibly bind with diols, such as those found in glucose. This interaction forms the basis of glucose-responsive materials for applications in diabetes management, such as continuous glucose monitoring and glucose-triggered insulin delivery systems.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of (4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Characteristic peaks for the aromatic protons, with splitting patterns consistent with the substitution on the phenyl rings. The amide proton will appear as a singlet or broad singlet. |

| ¹³C NMR Spectroscopy | Resonances corresponding to all carbon atoms in the molecule, including the carbon atom attached to the boron. |

| ¹⁹F NMR Spectroscopy | A signal corresponding to the fluorine atom on the phenyl ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Handling and Storage

Boronic acids should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn. They are typically stable solids but can be sensitive to moisture and oxidation. It is recommended to store them in a cool, dry place under an inert atmosphere.

References

-

(4-([(4-fluorophenyl)methyl]carbamoyl)phenyl)boronic acid - ChemUniverse. Available at: [Link]

-

(4-((3-Fluorophenyl)carbamoyl)phenyl)boronic acid | C13H11BFNO3 | CID 44717609 - PubChem. Available at: [Link]

-

(3-((4-fluorophenyl)carbamoyl)phenyl)boronic acid - ChemUniverse. Available at: [Link]

Sources

A Technical Guide to the Lewis Acidity and pKa of Fluorophenyl Boronic Acids for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and catalysis, fluorophenyl boronic acids have emerged as a class of compounds with exceptional utility and tunable reactivity.[1][2] Their efficacy in applications ranging from Suzuki-Miyaura cross-coupling reactions to the development of novel therapeutics is intrinsically linked to the electronic properties of the boron center.[1][3] This guide provides an in-depth exploration of the Lewis acidity and pKa of fluorophenyl boronic acids, offering a foundational understanding for researchers, scientists, and drug development professionals seeking to harness the full potential of these versatile molecules.

The Dual Nature of Acidity in Boronic Acids

Unlike typical Brønsted acids that donate a proton, the acidity of boronic acids in aqueous solution is predominantly characterized by their behavior as Lewis acids.[4][5] The boron atom, with its vacant p-orbital, readily accepts a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable, tetrahedral boronate anion.[5][6][7] This equilibrium is the primary determinant of the compound's apparent Brønsted acidity and is quantified by its pKa value. The pKa represents the pH at which the concentrations of the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate are equal.[8]

The Lewis acidity, or the thermodynamic tendency to form a Lewis pair, can also be evaluated through other metrics like the acceptor number (AN), which measures the interaction with a probe Lewis base.[4][9] It is crucial to recognize that while pKa is a convenient and widely used measure, it is an indirect reflection of the intrinsic Lewis acidity of the boron center.[7]

Caption: Aqueous equilibrium of a generic boronic acid.

Modulating Acidity: The Profound Influence of Fluorine Substitution

The introduction of fluorine atoms onto the phenyl ring of a boronic acid dramatically alters its electronic properties and, consequently, its acidity.[4] This modulation is a nuanced interplay of inductive and resonance effects, the balance of which is dictated by the position of the fluorine substituent(s).[10]

-

Inductive Effect (-I): Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, pulling electron density from the aromatic ring and, in turn, from the boron atom. This increases the electrophilicity of the boron center, making it a stronger Lewis acid and favoring the formation of the boronate anion, thus lowering the pKa.

-

Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system. This electron-donating resonance effect is most pronounced when the fluorine is in the para position and partially counteracts the inductive effect.

The positional impact of fluorine substitution can be summarized as follows:

-

ortho-Substitution: This position often leads to the most significant increase in acidity. The strong inductive effect is dominant, and the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron can stabilize the tetrahedral boronate form.[9][10]

-

meta-Substitution: At the meta position, the resonance effect is negligible. Therefore, the strong electron-withdrawing inductive effect of fluorine is fully expressed, leading to a substantial increase in acidity (lower pKa) compared to the unsubstituted phenylboronic acid.

-

para-Substitution: Here, the inductive and resonance effects are in opposition.[10] While the inductive effect still increases acidity, the resonance effect partially mitigates it, resulting in a less pronounced increase in acidity compared to the meta and ortho isomers.[10]

Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity.[4]

Caption: Electronic effects of fluorine on the boron center.

Quantitative Analysis: pKa Values of Fluorophenyl Boronic Acids

The precise pKa of a fluorophenyl boronic acid is critical for applications such as designing sugar sensors that operate at physiological pH or optimizing catalysts.[4] The following table summarizes experimentally determined pKa values for several fluorophenyl boronic acids, illustrating the principles discussed above.

| Compound | pKa Value | Substitution Pattern | Primary Electronic Effect |

| Phenylboronic Acid | 8.86[4] | Unsubstituted | Reference |

| 4-Fluorophenylboronic Acid | 8.77[4] | para | -I > +R |

| 3-Fluorophenylboronic Acid | 8.25 | meta | -I |

| 2-Fluorophenylboronic Acid | 8.70 | ortho | -I, H-bonding |

| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17[4] | Polysubstituted | Cumulative -I |

Note: pKa values can vary slightly depending on the experimental conditions such as solvent and temperature.[9][11]

Experimental Protocols for Acidity Determination

Accurate and reproducible measurement of pKa and Lewis acidity is paramount for structure-activity relationship (SAR) studies and quality control.

Determination of pKa by Potentiometric Titration

This classic method involves monitoring the pH of a boronic acid solution as a titrant (e.g., NaOH) is added.[9]

Protocol:

-

Solution Preparation: Prepare a standard solution of the fluorophenyl boronic acid (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.[9] Also, prepare a standardized solution of NaOH (e.g., 0.1 M).

-

Titration Setup: Calibrate a pH meter with standard buffers. Place a known volume of the boronic acid solution in a beaker with a magnetic stirrer.

-

Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, where half of the boronic acid has been converted to its boronate form. This corresponds to the inflection point of the titration curve.

Determination of pKa by UV-Vis Spectrophotometric Titration

This method is particularly useful for arylboronic acids, as the electronic transition of the aromatic ring is sensitive to the hybridization state of the boron atom (sp² vs. sp³).[8]

Protocol:

-

Stock Solution: Prepare a concentrated stock solution of the fluorophenyl boronic acid in a solvent like DMSO or methanol.[8]

-

Buffer Preparation: Prepare a series of buffers with constant ionic strength covering a wide pH range (e.g., from pH 6 to 11).[8]

-

Sample Preparation: In a series of cuvettes or a UV-transparent microplate, add a fixed volume of each buffer. Then, add a small, constant aliquot of the boronic acid stock solution to each.[8]

-

Spectral Acquisition: Measure the UV-Vis spectrum (e.g., 220-350 nm) for each sample.[8]

-

Data Analysis: Identify a wavelength with the maximum absorbance difference between the acidic and basic forms. Plot the absorbance at this wavelength against pH. Fit the resulting data to a sigmoidal curve; the pKa is the pH at the inflection point.[8]

Caption: Workflow for determining boronic acid acidity.

Quantitative Determination of Lewis Acidity: The Gutmann-Beckett Method

To assess the intrinsic Lewis acidity, the Gutmann-Beckett method is a reliable technique that uses triethylphosphine oxide (TEPO) as a ³¹P NMR probe.[9][12] The change in the ³¹P NMR chemical shift of TEPO upon complexation with the boronic acid correlates with the Lewis acidity, expressed as the Acceptor Number (AN).[9][12]

Protocol:

-

Sample Preparation: Prepare solutions of TEPO and the fluorophenyl boronic acid in a suitable anhydrous solvent (e.g., CDCl₃ or CH₂Cl₂).

-

NMR Measurement (Free TEPO): Acquire a ³¹P NMR spectrum of the TEPO solution alone to determine its chemical shift (δ_free).

-

NMR Measurement (Complex): Add the boronic acid to the TEPO solution and acquire another ³¹P NMR spectrum to determine the chemical shift of the complex (δ_complex).

-

Calculation: The change in chemical shift (Δδ = δ_complex - δ_free) is used to calculate the Acceptor Number. A larger Δδ indicates a stronger Lewis acid.[12]

Implications for Drug Discovery and Catalysis

The ability to fine-tune the Lewis acidity and pKa of phenylboronic acids via fluorination is of paramount importance in several fields:

-

Drug Development: Many boronic acid-based drugs function by forming a reversible covalent bond with a nucleophilic residue (like serine) in an enzyme's active site.[3][13] The stability of this bond is directly related to the Lewis acidity of the boron. By adjusting the pKa, developers can ensure that the boronic acid is sufficiently reactive at physiological pH (~7.4) to engage its target effectively.[4] For instance, the antifungal drug Tavaborole is a benzoxaborole, a class of compounds whose acidity is modulated by substituents.[4]

-

Catalysis: Fluorophenyl boronic acids are employed as organocatalysts for various transformations, including dehydrations and carbonyl condensations.[2][14] Their catalytic activity often correlates with their Lewis acidity, as the boronic acid activates substrates by coordinating to lone pairs on oxygen or nitrogen atoms.[2] Highly acidic, electron-deficient boronic acids are particularly effective catalysts.[4]

-

Sensors and Diagnostics: The reversible binding of boronic acids to diols, such as those found in saccharides, is the basis for glucose sensors.[15] The binding affinity is pH-dependent. Lowering the pKa of the boronic acid through fluorination allows for stronger binding at neutral pH, enhancing sensor sensitivity and performance under physiological conditions.

Conclusion

The Lewis acidity and pKa of fluorophenyl boronic acids are critical parameters that govern their reactivity and function. A thorough understanding of how fluorine substitution patterns—through a combination of inductive and resonance effects—modulate these properties is essential for the rational design of new drugs, catalysts, and diagnostic tools. The experimental protocols outlined herein provide a robust framework for the precise characterization of these compounds, empowering researchers to unlock their full potential and drive innovation in their respective fields.

References

-

Kubiak, J., Wolska, A., Sporzyński, A., & Adamczyk-Woźniak, A. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789. [Link]

-

Wolska, A., Kubiak, J., Sporzyński, A., & Adamczyk-Woźniak, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5961. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Boronic Acids in Organic Chemistry. PharmaChem. [Link]

-

Ishihara, K., & Yamamoto, H. (2012). Emergent Organoboron Acid Catalysts. ACS Catalysis, 2(11), 2346-2356. [Link]

-

ResearchGate. (n.d.). Possible equilibria in aqueous solutions of a boronic acid and a hydroxycarboxylic acid. [Link]

-

Shmakov, S. V., & Perekalin, D. S. (2020). The organoboron compounds: their Lewis acidity and catalytic activity. Catalysis Reviews, 63(3), 435-491. [Link]

-

Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

-

Wolska, A., Kubiak, J., Sporzyński, A., & Adamczyk-Woźniak, A. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5961. [Link]

-

Jian, J., Hammink, R., McKenzie, C. J., & Mecinović, J. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 28(9), e202104044. [Link]

-

Wikipedia. (n.d.). Boronic acid. [Link]

-

ResearchGate. (n.d.). Ionization equilibrium of boronic acid in aqueous solutions. [Link]

-

Wang, Y., Zhang, X., & Wang, J. (2021). Effect of Boric Acid on the Ionization Equilibrium of α-Hydroxy Carboxylic Acids and the Study of Its Applications. Molecules, 26(16), 4995. [Link]

-

ResearchGate. (n.d.). Chapter 4 Acceptor number of organoboron molecules - quantitative determination of Lewis acidity. [Link]

-

Drąg-Jarząbek, A., & Fonfara, W. (2014). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 79(17), 8089-8098. [Link]

-

ResearchGate. (n.d.). Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. [Link]

-

Uematsu, T., & Mesmer, R. E. (1998). Boric acid equilibria in near-critical and supercritical water. Journal of Solution Chemistry, 27(5), 449-467. [Link]

-

ResearchGate. (n.d.). pKa values for boronic acids 1-7. [Link]

-

The Journal of Organic Chemistry. (2024). From Building Blocks to Catalysts: The Underinvestigated Potential of Boronic Acid Esters. [Link]

-

ResearchGate. (n.d.). pKa of fluoro-substituted phenylboronic acids vs. acceptor number of the corresponding catechol esters. [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [Link]

-

RSC Publishing. (n.d.). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. [Link]

-

Carbon. (n.d.). Determination of Lewis Acidity using 31P NMR. [Link]

-

MDPI. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

-

University of Strathclyde. (n.d.). pKa measurement. [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. [Link]

-

Dove Medical Press. (n.d.). Nanoparticles for delivery of metal ions to induce programmed cell dea. [Link]

-

Semantic Scholar. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

Wiley Online Library. (2021). Evaluation of Lewis acidity of phenylboronic acid derivatives by theoretical calculation. [Link]

-

Wiley Online Library. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

Radboud Repository. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

-

MDPI. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Hammett plot analysis ρ-values for FLP systems FLP-I, FLP-II and FLP-III. [Link]

-

Bohrium. (n.d.). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

-

PharmaChem. (n.d.). The Role of 3-Fluorophenylboronic Acid in Advanced Materials Synthesis. [Link]

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. [Link]

-

RSC Publishing. (2019). Boronic acid catalysis. [Link]

-

PubMed Central. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

ACS Fall 2025. (n.d.). Determining Hammett sigma values for common boryl substituents by potentiometric and UV-Vis titrations. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry [mdpi.com]

- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 7. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. magritek.com [magritek.com]

- 13. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. Boronic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability and Storage of Arylboronic Acids

For researchers, medicinal chemists, and drug development professionals, arylboronic acids are indispensable reagents, most notably for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Their utility, however, is intrinsically linked to their purity and stability. The carbon-boron bond, the cornerstone of their reactivity, is also their Achilles' heel, susceptible to several degradation pathways that can compromise experimental outcomes, reduce yields, and introduce impurities.

This guide provides a comprehensive overview of the factors governing the stability of arylboronic acids and best practices for their storage and handling. By understanding the "why" behind these recommendations, scientists can ensure the integrity of these critical reagents, leading to more reliable and reproducible results in their research and development endeavors.

The Chemistry of Instability: Key Degradation Pathways

The stability of an arylboronic acid is not absolute; it is a dynamic state influenced by its structure and environment. Three primary degradation pathways are of significant concern: protodeboronation, oxidation, and dehydration to form boroxines.

Protodeboronation: The Unwanted Protonolysis

Protodeboronation is the proton-mediated cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom, thereby converting the arylboronic acid back to its parent arene.[1] This is often the most significant and irreversible degradation pathway, leading to a direct loss of the desired reagent.

The propensity for protodeboronation is highly dependent on pH. The reaction can be catalyzed by both acid and base.[1][2]

-

Acid-Catalyzed Pathway: In acidic conditions, the boronic acid is protonated, making the boron atom more electrophilic and susceptible to nucleophilic attack by water, leading to C-B bond cleavage.

-

Base-Catalyzed Pathway: Under basic conditions, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻). This anion can then be protonated by water, facilitating the C-B bond scission.[2][3][4] For many simple arylboronic acids, stability is greatest at a neutral pH, where both acid- and base-catalyzed pathways are minimized.[1][5][6]

The electronic nature of the aryl ring also plays a critical role. Electron-withdrawing groups, especially at the ortho position, can significantly increase the rate of protodeboronation.[2][3] Conversely, some highly electron-deficient arylboronic acids show negligible susceptibility to acid-catalyzed protodeboronation.[2][3]

Oxidation: Formation of Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which typically yields phenols as the primary byproduct.[7][8][9][10][11] This transformation can be mediated by various oxidants, including atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts.[9][10][11] While this reaction can be synthetically useful for preparing phenols[7][8][9][10][11], it is a detrimental degradation pathway during storage or in the context of cross-coupling reactions. The presence of phenolic impurities can complicate purification and may interfere with subsequent chemical transformations. Some boronic acids have been shown to be oxidized by reactive oxygen species at rates comparable to thiols at physiological pH, highlighting their oxidative instability.[12]

Dehydration and Boroxine Formation: A Reversible Equilibrium

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides, known as boroxines.[13][14][15][16] This is a dehydration reaction where three molecules of boronic acid condense, eliminating three molecules of water.[16]

The formation of boroxines is an entropy-driven process and is favored at higher temperatures and under anhydrous conditions.[13] While boroxines are often competent reagents in Suzuki-Miyaura couplings, the equilibrium between the acid and the boroxine can complicate characterization and stoichiometry. The presence of water rapidly hydrolyzes boroxines back to the corresponding boronic acid.[17][18] This equilibrium means that a sample of a solid arylboronic acid may contain a significant fraction of the corresponding boroxine, which can change over time depending on the ambient humidity.

Best Practices for Storage and Handling

Proper storage and handling are paramount to preserving the integrity of arylboronic acids. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.

Optimal Storage Conditions

The ideal storage conditions for arylboronic acids are designed to mitigate the degradation pathways discussed above.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2–8°C) [19][20] | Low temperatures slow down the rates of all chemical degradation reactions, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) [19][20] | An inert atmosphere displaces oxygen and moisture, directly inhibiting oxidation and hydrolysis-mediated degradation. |

| Moisture | Store in a dry, desiccated environment [19] | Minimizing moisture prevents hydrolysis of the boronic acid and its boroxine form, and can slow certain protodeboronation pathways. |

| Light | Protect from light by using amber vials or storing in the dark [21][22] | Although not the primary cause of degradation for all arylboronic acids, light can promote photo-oxidation in some cases. |

Container and Labeling Integrity

The choice of container and proper labeling are critical for safe and effective long-term storage.

-

Containers : Use tightly sealed, high-quality containers made of inert materials like glass (amber glass is preferred to protect from light) or chemically resistant plastics such as HDPE.[21] Ensure the cap provides an airtight seal to prevent ingress of atmospheric moisture and oxygen.[21][23]

-

Labeling : All containers must be clearly and durably labeled with the full chemical name, hazard information, and the date received and opened.[24] This practice is essential for tracking the age of the reagent and ensuring that older stock is used first.[25]

Handling Procedures

Proper handling techniques in the laboratory are just as important as long-term storage conditions.

-

Inert Atmosphere Handling : Whenever possible, handle arylboronic acids in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.[20]

-

Avoid Cross-Contamination : Use clean, dry spatulas and glassware. Do not return unused material to the original container.

-

Segregation : Store arylboronic acids away from strong acids, bases, and oxidizing agents to prevent accidental contact and reaction.[26][27]

Assessing Stability and Purity: A Practical Approach

Regularly assessing the purity of arylboronic acids, especially for sensitive applications, is a crucial aspect of quality control. Several analytical techniques can be employed for this purpose.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹¹B NMR are powerful tools for assessing purity.[28] ¹H NMR can reveal the presence of the parent arene (from protodeboronation) or phenol (from oxidation). ¹¹B NMR is particularly useful for observing the boron environment and can help distinguish between the boronic acid and its boroxine form.[28]

-

High-Performance Liquid Chromatography (HPLC) : A stability-indicating HPLC method is essential for separating the arylboronic acid from its potential degradation products.[28] Reversed-phase HPLC with UV detection is commonly used. However, on-column degradation can be a challenge, and method development may require careful selection of mobile phase pH and composition to ensure accurate analysis.[28][29]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is invaluable for identifying unknown impurities and degradation products by providing molecular weight information.[28]

Experimental Protocol: Stability Assessment via ¹H NMR

This protocol provides a straightforward method to monitor the stability of an arylboronic acid sample under specific stress conditions.

Objective: To quantify the extent of protodeboronation of an arylboronic acid over time when exposed to ambient laboratory conditions.

Materials:

-

Arylboronic acid sample

-

Internal standard (e.g., 1,3,5-trimethoxybenzene or another stable, non-reactive compound with a singlet in a clean region of the ¹H NMR spectrum)

-

NMR-grade deuterated solvent (e.g., DMSO-d₆)

-

NMR tubes

-